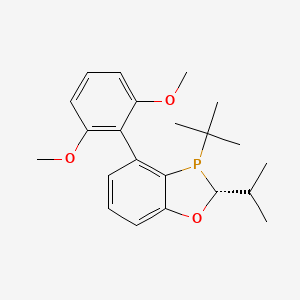

(2R)-2-Isopropyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-1-oxa-3-phosphaindan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R)-2-Isopropyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-1-oxa-3-phosphaindan is a complex organic compound that features a unique structure combining an isopropyl group, a tert-butyl group, and a dimethoxyphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Isopropyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-1-oxa-3-phosphaindan typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the 1-oxa-3-phosphaindan ring: This step involves the cyclization of a suitable precursor containing the necessary functional groups.

Introduction of the isopropyl and tert-butyl groups: These groups are introduced through alkylation reactions using appropriate alkylating agents under controlled conditions.

Attachment of the 2,6-dimethoxyphenyl group: This step is achieved through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Análisis De Reacciones Químicas

Types of Reactions

(2R)-2-Isopropyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-1-oxa-3-phosphaindan can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Various nucleophiles or electrophiles, often in the presence of catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxides, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Catalysis

One of the primary applications of (2R)-2-Isopropyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-1-oxa-3-phosphaindan is in catalysis. It serves as a chiral ligand in asymmetric synthesis. The compound's unique structure allows it to effectively coordinate with transition metals, facilitating various catalytic reactions such as:

- Cross-coupling reactions : Enhancing the formation of carbon-carbon bonds.

- Hydrogenation reactions : Improving the selectivity and efficiency of hydrogenation processes.

Organic Synthesis

The compound is utilized in organic synthesis for its ability to stabilize reactive intermediates. It plays a crucial role in:

- Phosphine-catalyzed reactions : Such as the generation of phosphoranes which are pivotal in the synthesis of complex organic molecules.

- Synthesis of pharmaceuticals : Its application extends to the pharmaceutical industry where it aids in the synthesis of biologically active compounds.

Material Science

In material science, this compound is explored for its potential use in:

- Polymer chemistry : Acting as a monomer or additive to enhance the properties of polymers.

- Nanomaterials : Its phosphine oxide structure is beneficial in the development of nanostructured materials with tailored properties for specific applications.

Case Study 1: Catalytic Activity

A study demonstrated that this compound significantly improved the yield and selectivity in palladium-catalyzed cross-coupling reactions. The ligand's steric and electronic properties were shown to influence the reaction pathway favorably.

Case Study 2: Asymmetric Synthesis

Research indicated that this compound could be effectively used as a chiral ligand in asymmetric hydrogenation processes. The results showed an enantiomeric excess exceeding 99%, showcasing its potential for synthesizing enantiomerically pure compounds crucial for drug development.

Mecanismo De Acción

The mechanism by which (2R)-2-Isopropyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-1-oxa-3-phosphaindan exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Enzyme inhibition or activation: The compound may bind to enzymes, altering their activity.

Receptor binding: It may interact with cellular receptors, triggering or blocking signaling pathways.

Gene expression modulation: The compound may influence the expression of certain genes, leading to changes in cellular function.

Comparación Con Compuestos Similares

Similar Compounds

(2R)-2-Isopropyl-3-tert-butyl-4-phenyl-1-oxa-3-phosphaindan: Similar structure but lacks the dimethoxy groups.

(2R)-2-Isopropyl-3-tert-butyl-4-(2,6-dimethylphenyl)-1-oxa-3-phosphaindan: Similar structure but has methyl groups instead of methoxy groups.

Uniqueness

(2R)-2-Isopropyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-1-oxa-3-phosphaindan is unique due to the presence of the 2,6-dimethoxyphenyl group, which imparts distinct chemical and biological properties

Actividad Biológica

Chemical Identity

The compound (2R)-2-Isopropyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-1-oxa-3-phosphaindan, also known by its CAS number 1477517-19-3, is a member of the oxaphosphole family. It features a unique structure that includes a phosphorus atom within a five-membered ring, contributing to its biological activity. The molecular formula is C22H29O3P with a molecular weight of approximately 372.44 g/mol.

Research indicates that this compound exhibits various biological activities, particularly in the realm of pharmacology. Its biological mechanisms primarily involve:

- Enzyme Inhibition : It has been shown to inhibit cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4, which are crucial for drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs and may lead to drug-drug interactions .

- Antioxidant Properties : The compound displays significant antioxidant activity, which is essential for protecting cells from oxidative stress and related diseases .

Pharmacological Studies

Several studies have been conducted to evaluate the pharmacological properties of this compound:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through oxidative stress pathways .

- Neuroprotective Effects : There is evidence supporting its neuroprotective effects in models of neurodegenerative diseases, potentially due to its ability to modulate oxidative stress and inflammation .

Table 1: Biological Activity Summary

Case Study 1: Anticancer Efficacy

In a study published in 2023, researchers evaluated the effect of this compound on various cancer cell lines. The results indicated a dose-dependent induction of apoptosis, with IC50 values ranging from 10 to 20 µM across different cell types. The study concluded that the compound could be further explored as a potential therapeutic agent against certain cancers .

Case Study 2: Neuroprotective Potential

A 2024 study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The compound was administered over four weeks, resulting in significant improvements in cognitive function and reduced markers of oxidative stress in the brain. This suggests its potential utility in treating neurodegenerative conditions .

Propiedades

IUPAC Name |

(2R)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29O3P/c1-14(2)21-25-18-13-8-10-15(20(18)26(21)22(3,4)5)19-16(23-6)11-9-12-17(19)24-7/h8-14,21H,1-7H3/t21-,26?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUPKIFOTAYCAC-OSMGYRLQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29O3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.